1-Bromo-4-cyclohexylnaphthalene
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Overview
Description
1-Bromo-4-cyclohexylnaphthalene is an organic compound with the molecular formula C16H17Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a cyclohexyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclohexylnaphthalene can be synthesized through the bromination of 4-cyclohexylnaphthalene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-cyclohexylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclohexylnaphthalene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution: Formation of 4-cyclohexylnaphthol, 4-cyclohexylnaphthylamine, or 4-cyclohexylnaphthyl ether.
Oxidation: Formation of 1-bromo-4-cyclohexylnaphthoquinone.
Reduction: Formation of 4-cyclohexylnaphthalene.
Scientific Research Applications
1-Bromo-4-cyclohexylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 1-Bromo-4-cyclohexylnaphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclohexyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
1-Bromo-4-methylnaphthalene: Similar in structure but with a methyl group instead of a cyclohexyl group.
1-Bromo-2-methylnaphthalene: Another brominated naphthalene derivative with a methyl group at a different position.
1-Bromo-4-cyclohexylbenzene: Similar in structure but with a benzene ring instead of a naphthalene ring
Uniqueness: 1-Bromo-4-cyclohexylnaphthalene is unique due to the presence of both a bromine atom and a cyclohexyl group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H17Br |
---|---|
Molecular Weight |
289.21 g/mol |
IUPAC Name |
1-bromo-4-cyclohexylnaphthalene |
InChI |
InChI=1S/C16H17Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h4-5,8-12H,1-3,6-7H2 |
InChI Key |
STAUNYUCRHVTRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
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